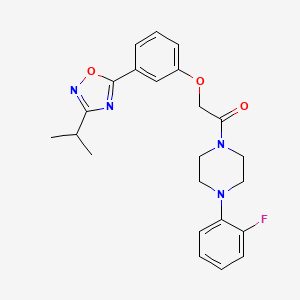![molecular formula C17H18N2O2 B7684198 2-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7684198.png)
2-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as MPQ and is synthesized through a complex process involving several chemical reactions. In
Mécanisme D'action
The mechanism of action of MPQ is still not fully understood. However, it has been suggested that MPQ acts by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. MPQ has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
MPQ has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. MPQ has also been shown to modulate the immune system and reduce inflammation. Additionally, MPQ has been found to have anti-viral properties and can inhibit the replication of certain viruses, including HIV.
Avantages Et Limitations Des Expériences En Laboratoire
MPQ has several advantages for lab experiments. It is a potent compound with a unique structure that makes it suitable for studying the mechanism of action and potential applications. However, the synthesis process is complex and requires expertise in organic chemistry. Additionally, the compound is not readily available and can be expensive.
Orientations Futures
There are several future directions for the study of MPQ. One area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of MPQ. The compound could also be studied for its potential use in combination therapy with other anti-cancer or anti-viral drugs. Finally, the effects of MPQ on different types of cancer and viral infections could be further explored.
Conclusion:
In conclusion, MPQ is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis process is complex, and the compound is not readily available, but MPQ has several advantages for lab experiments. Further studies are needed to fully understand the mechanism of action and potential applications of MPQ.
Méthodes De Synthèse
The synthesis of MPQ involves several chemical reactions, including the condensation of 2-methyl-1H-pyrrole-3-carboxylic acid with 2-methyl-4-nitroaniline, followed by reduction and cyclization. The final product is obtained through a reaction with pyrrolidine-1-carboxylic acid. The synthesis process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
MPQ has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. MPQ has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, MPQ has been studied for its potential use in the treatment of viral infections, including HIV.
Propriétés
IUPAC Name |
2-methyl-10-(pyrrolidine-1-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-9-12-5-4-6-13-15(12)19(11)10-14(16(13)20)17(21)18-7-2-3-8-18/h4-6,10-11H,2-3,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJWTXJESPDHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(1-pyrrolidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinolin-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


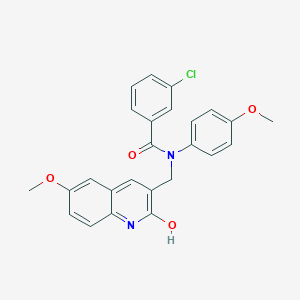
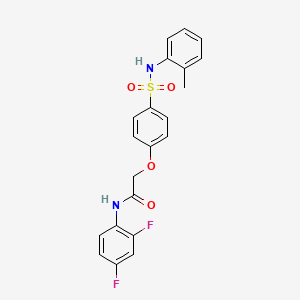

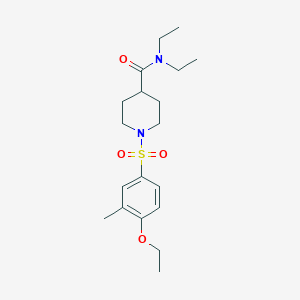
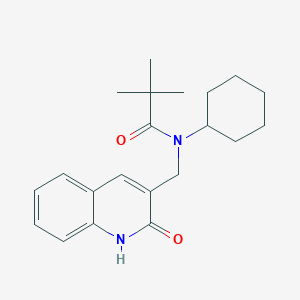

![5-(4-chloro-N-methylphenylsulfonamido)-N-isopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7684156.png)
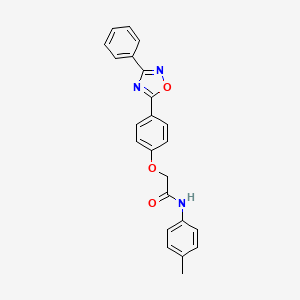
![N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7684167.png)


